methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate is an organosilicon compound that features a cyclopropyl group, a tert-butyl(dimethyl)silyl group, and a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide. The cyclopropyl group is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl(dimethyl)silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate involves the interaction of its functional groups with various molecular targets. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-[[tert-butyl(dimethyl)silyl]oxy]benzoate: Similar in structure but with a benzoate group instead of a cyclopropyl group.
2-(tert-butyl(dimethyl)silyloxy)ethanol: Contains a hydroxyl group instead of an ester group.
Uniqueness
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate is unique due to its combination of a cyclopropyl group and a tert-butyl(dimethyl)silyl-protected hydroxyl group. This combination provides distinct reactivity and stability, making it valuable in specific synthetic applications.
Eigenschaften
Molekularformel |
C12H24O3Si |
---|---|
Molekulargewicht |
244.40 g/mol |
IUPAC-Name |
methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(5,6)15-10(9-7-8-9)11(13)14-4/h9-10H,7-8H2,1-6H3 |
InChI-Schlüssel |
AQTZGYBAICHNAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(C1CC1)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.